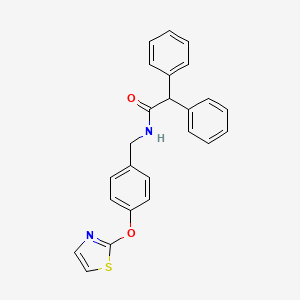

2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Description

2,2-Diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a synthetic acetamide derivative featuring a diphenylacetyl core linked to a 4-(thiazol-2-yloxy)benzyl group. Its synthesis likely involves coupling diphenylacetic acid derivatives with 4-(thiazol-2-yloxy)benzylamine using carbodiimide-based reagents (e.g., EDC·HCl or PyBOP), as observed in analogous compounds .

Properties

IUPAC Name |

2,2-diphenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c27-23(22(19-7-3-1-4-8-19)20-9-5-2-6-10-20)26-17-18-11-13-21(14-12-18)28-24-25-15-16-29-24/h1-16,22H,17H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNPPHWEJTXEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.

Formation of the Diphenylacetamide Moiety: This step involves the reaction of diphenylacetic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole ring.

Biological Studies: The compound can be used to investigate the mechanisms of action of thiazole-containing drugs.

Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.

Mechanism of Action

The biological effects of 2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide are primarily mediated through its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. The diphenylacetamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2,2-Diphenyl-N-(1,3-Thiazol-2-yl)acetamide

- Key Features: Crystal structure reveals hydrogen bonding (N–H···N) and π-π interactions involving phenyl and thiazole rings, enhancing stability . Synthesized via EDC·HCl-mediated coupling of diphenylacetic acid and 2-aminothiazole .

- The thiazole’s direct attachment may alter electronic effects compared to the ether-linked thiazole in the target compound.

2,2-Diphenyl-N-[4-(Thiazol-2-ylsulfamoyl)phenyl]acetamide

- Structure : Sulfamoyl bridge links the phenyl ring to thiazole (C23H19N3O3S2).

- Key Features: Targets Nav1.1 (SCN1A) with IC50 <20 nM, indicating sodium channel modulation .

- Comparison :

N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37)

- Structure : Benzothiazole replaces thiazole; acetamide linked via methylene.

- Key Features: Synthesized using PyBOP/TEA coupling of diphenylacetamide acetic acid and 2-aminobenzothiazole .

- Comparison :

- Benzothiazole’s extended conjugation may improve binding to hydrophobic pockets but increase metabolic susceptibility.

- Methylene spacer alters spatial arrangement compared to the ether-linked benzyl group in the target compound.

2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

- Structure: Substituted amino group on acetamide; 4-chlorophenyl on thiazole.

- Molecular weight 371.88 g/mol; lower polarity due to benzyl-methylamino group .

- Comparison :

- The chlorophenyl-thiazole moiety may enhance target affinity but limit solubility.

- Lack of diphenyl groups reduces hydrophobic interactions compared to the target compound.

Structural and Functional Analysis

Core Structural Variations

Pharmacological Implications

- Nav1.1 Inhibitor () : Demonstrates the importance of sulfonamide-thiazole interactions in sodium channel binding, a trait absent in the target compound.

- Anticancer Derivatives () : Triazole-benzimidazole hybrids in highlight the role of multi-ring systems in cytotoxicity, suggesting the target compound’s simpler structure may prioritize selectivity over potency.

Biological Activity

2,2-Diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a diphenyl group and a thiazole moiety linked through an acetamide functional group. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Derivative : A thiazole ring is synthesized from appropriate precursors.

- Acylation : The thiazole derivative undergoes acylation with an acetic acid derivative to form the acetamide.

- Coupling Reaction : Finally, the diphenyl group is introduced through a coupling reaction with a suitable benzyl halide.

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It can trigger apoptotic pathways in tumor cells, leading to cell death.

Case Studies

- Analgesic Activity : In a study evaluating various acetamide derivatives, it was found that compounds similar to this compound exhibited significant analgesic effects comparable to standard drugs like diclofenac sodium .

- Molecular Docking Studies : Molecular docking studies have suggested that these compounds can effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation and pain pathways .

Comparative Studies

A comparative study on thiazole derivatives revealed that those with specific substitutions demonstrated enhanced biological activities. The presence of electron-withdrawing groups on the thiazole ring improved binding affinity and biological efficacy against various cancer cell lines .

Data Tables

Q & A

Q. What are the established synthetic routes for 2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide?

The compound is typically synthesized via carbodiimide-mediated coupling. A reported method involves reacting diphenylacetic acid with 2-aminothiazole derivatives in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent and triethylamine as a base. The reaction is conducted at 273 K for 3 hours, followed by extraction, washing, and crystallization from a methylene chloride/methanol mixture . This method ensures high purity and is adaptable to scale-up.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in a monoclinic system, with key structural features including dihedral angles between the acetamide group, phenyl rings, and thiazole moiety. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging its robust algorithms for handling hydrogen bonding, π-π interactions, and C–H···π interactions. For example, intermolecular N–H···N hydrogen bonds form R₂²(8) ring motifs, stabilizing the crystal lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while elemental analysis ensures stoichiometric purity. SC-XRD provides definitive bond lengths and angles, such as the acetamide group’s planar geometry .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors influence reaction efficiency?

Yield optimization involves:

- Temperature control : Maintaining 273 K minimizes side reactions during carbodiimide activation.

- Solvent selection : Dichloromethane’s low polarity reduces byproduct formation.

- Catalyst ratio : A 1:1 molar ratio of diphenylacetic acid to 2-aminothiazole derivatives ensures stoichiometric balance.

- Purification : Slow evaporation of solvent mixtures (e.g., CH₂Cl₂/MeOH) yields high-quality crystals .

Q. What strategies resolve contradictions in crystallographic data, such as dihedral angle discrepancies?

Discrepancies arise from substituent effects (e.g., electron-withdrawing groups) or lattice packing forces. Comparative analysis using SHELX’s outlier omission function (e.g., omitting reflections with high residuals) improves model accuracy. For example, in related structures, dichlorophenyl-thiazole dihedral angles vary by ~80° due to steric and electronic factors .

Q. How does the compound’s structural motif relate to its potential biological activity?

The thiazole ring and acetamide group mimic bioactive motifs in antibiotics (e.g., benzylpenicillin) and kinase inhibitors. Molecular docking studies can predict interactions with targets like bacterial enzymes or cancer-associated proteins. For example, π-π stacking between phenyl rings and hydrophobic enzyme pockets may enhance binding affinity .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they affect material properties?

The lattice is stabilized by:

- N–H···N hydrogen bonds : Forming dimers via R₂²(8) motifs.

- C–H···π interactions : Between phenyl rings (centroid distances ~3.7 Å).

- Weak π-π stacking : Thiazole-thiazole interactions (3.6977 Å). These interactions influence solubility, melting point (409–411 K), and potential co-crystal formation for drug delivery .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity or stability?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects, revealing stability in polar aprotic solvents. For example, the acetamide group’s electron density distribution correlates with hydrolysis resistance in aqueous media .

Methodological Considerations

Q. What are the limitations of using SHELX for refining complex crystal structures?

SHELX struggles with disordered solvent molecules or twinned crystals. Manual intervention (e.g., fixing occupancy factors) or complementary software (Olex2, PLATON) may be required. Outlier omission, as seen in the title compound’s refinement (7 reflections excluded), improves R-factor reliability .

Q. How can researchers validate biological activity hypotheses for this compound?

- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination).

- Enzyme inhibition : Kinase inhibition studies using fluorescence-based assays.

- Docking simulations : AutoDock Vina or Schrödinger Suite to predict target binding.

- SAR studies : Modifying the benzyl or thiazole substituents to optimize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.